[(2-Ethylhexyl)oxy]methanediol
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Overview
Description
((2-Ethylhexyl)oxy)methanediol: is an organic compound with the molecular formula C9H20O3. It is known for its unique chemical structure, which includes an ethylhexyl group attached to a methanediol moiety. This compound is used in various industrial and scientific applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethylhexyl)oxy)methanediol typically involves the reaction of 2-ethylhexanol with formaldehyde under controlled conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ((2-Ethylhexyl)oxy)methanediol is carried out in large-scale reactors. The process involves the continuous feeding of 2-ethylhexanol and formaldehyde into the reactor, where they react in the presence of a catalyst. The product is then separated and purified using advanced techniques such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions: ((2-Ethylhexyl)oxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: ((2-Ethylhexyl)oxy)methanediol is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, ((2-Ethylhexyl)oxy)methanediol is used as a reagent in biochemical assays and as a stabilizer in certain formulations .
Industry: ((2-Ethylhexyl)oxy)methanediol is used in the production of polymers, resins, and coatings. It is also employed as a plasticizer in the manufacturing of flexible plastics .
Mechanism of Action
The mechanism of action of ((2-Ethylhexyl)oxy)methanediol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, affecting their structure and function. It also participates in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
- 1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-
- Bis-ethylhexyloxyphenol methoxyphenyl triazine (Bemotrizinol)
Comparison: ((2-Ethylhexyl)oxy)methanediol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability under various conditions. Its ability to form stable complexes with other molecules makes it particularly valuable in industrial and scientific applications .
Properties
CAS No. |
71648-19-6 |
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Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-ethylhexoxymethanediol |
InChI |
InChI=1S/C9H20O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZWXXPZAAJBREPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(O)O |
Origin of Product |
United States |
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